

Spectroscopic Profile of Ethyl 3-oxo-2-phenylbutanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-oxo-2-phenylbutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-oxo-2-phenylbutanoate** (CAS 5413-05-8), a versatile intermediate in organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Tautomerism

Ethyl 3-oxo-2-phenylbutanoate, with the molecular formula $C_{12}H_{14}O_3$ and a molecular weight of 206.24 g/mol, is a β -keto ester that exists as a dynamic equilibrium between its keto and enol tautomeric forms in solution. This equilibrium is a critical factor in the interpretation of its spectroscopic data, as signals for both tautomers are often observed.

Caption: Keto-enol tautomerism of **Ethyl 3-oxo-2-phenylbutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Ethyl 3-oxo-2-phenylbutanoate**, providing detailed information about the carbon and proton environments. The presence of both keto and enol forms in solution leads to a complex spectrum with distinct signals for each tautomer.

¹H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the ethyl group, the phenyl group, the acetyl methyl group, and the methine proton of the keto form, as well as the vinyl and hydroxyl protons of the enol form. The relative integration of these signals can be used to determine the keto-enol ratio in a given solvent.

| Proton Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------------------------------|----------------------------|--------------|------------------------------|
| -CH(Ph)- | 4.69 | s | - |
| -CH ₂ CH ₃ | 4.27-4.15 | m | - |
| -COCH ₃ | 2.19 | s | - |
| -CH ₂ CH ₃ | 1.28 | t | 7.1 |
| Aromatic H | 7.41-7.13 | m | - |

| Proton Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------------------------------|----------------------------|--------------|------------------------------|
| =C-OH | 13.13 | s | - |
| Aromatic H | 7.41-7.13 | m | - |
| -CH ₂ CH ₃ | 4.27-4.15 | m | - |
| =C-CH ₃ | 1.86 | s | - |
| -CH ₂ CH ₃ | 1.18 | t | 7.1 |

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃. The multiplet for the ethyl group and aromatic protons contains signals from both tautomers.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbons of the ketone and ester groups in the keto form, and the olefinic carbons

in the enol form.^[1]

| Carbon Assignment (Keto Form) | Chemical Shift (δ , ppm) |
|-----------------------------------|----------------------------------|
| C=O (Ketone) | 201.7 |
| C=O (Ester) | 168.6 |
| Aromatic C | 135.4, 129.0, 128.1, 127.0 |
| -CH(Ph)- | 65.9 |
| -OCH ₂ CH ₃ | 61.8 |
| -COCH ₃ | 28.9 |
| -OCH ₂ CH ₃ | 14.2 |

| Carbon Assignment (Enol Form) | Chemical Shift (δ , ppm) |
|-----------------------------------|----------------------------------|
| =C-O- | 174.0 |
| =C-OH | 172.7 |
| Aromatic C | 132.8, 131.4, 129.4, 128.4 |
| =C(Ph)- | 104.5 |
| -OCH ₂ CH ₃ | 60.8 |
| =C-CH ₃ | 20.0 |
| -OCH ₂ CH ₃ | 14.3 |

Note: The assignments are based on data reported for Ethyl 2-phenylacetoacetate in CDCl₃.

Caption: Atom numbering for NMR assignments of the keto form.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 3-oxo-2-phenylbutanoate** is expected to show characteristic absorption bands corresponding to its functional groups. The presence of both keto and enol

forms will influence the spectrum, particularly in the C=O and O-H stretching regions.

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Mode |
|--------------------------------|-------------------------|----------------|
| ~3400 (broad) | O-H (enol) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (aliphatic) | Stretching |
| ~1745 | C=O (ester, keto form) | Stretching |
| ~1715 | C=O (ketone, keto form) | Stretching |
| ~1650 | C=O (ester, enol form) | Stretching |
| ~1610 | C=C (enol form) | Stretching |
| 1600, 1495, 1450 | C=C (aromatic) | Stretching |
| 1250-1000 | C-O (ester) | Stretching |

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) has confirmed the molecular formula of **Ethyl 3-oxo-2-phenylbutanoate**.

High-Resolution Mass Spectrometry (HRMS):

- [M+H]⁺ Calculated: 207.1016
- [M+H]⁺ Found: 207.1018[1]

Expected Fragmentation Pattern (Electron Ionization - EI): While a detailed experimental EI mass spectrum is not readily available, the following fragments are expected based on the structure:

| m/z | Possible Fragment | Fragment Lost |
|-----|------------------------------|------------------------|
| 206 | $[M]^+$ | - |
| 163 | $[M - C_2H_5O]^+$ | Ethoxy radical |
| 135 | $[M - C_2H_5OCO]^+$ | Ethoxycarbonyl radical |
| 117 | $[C_9H_9]^+$ | |
| 91 | $[C_7H_7]^+$ (Tropylium ion) | |
| 77 | $[C_6H_5]^+$ (Phenyl cation) | |
| 43 | $[CH_3CO]^+$ | |

It is important to note that **Ethyl 3-oxo-2-phenylbutanoate** can undergo thermal decomposition to phenylacetone (P2P) in the GC inlet, which may lead to the observation of ions corresponding to P2P in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Ethyl 3-oxo-2-phenylbutanoate**.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the compound for 1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6) in a standard 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher spectrometer is recommended for better resolution.
 - 1H NMR:

- Pulse sequence: Standard single-pulse sequence.
- Number of scans: 8-16.
- Relaxation delay: 1-5 seconds.
- ¹³C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2-5 seconds.

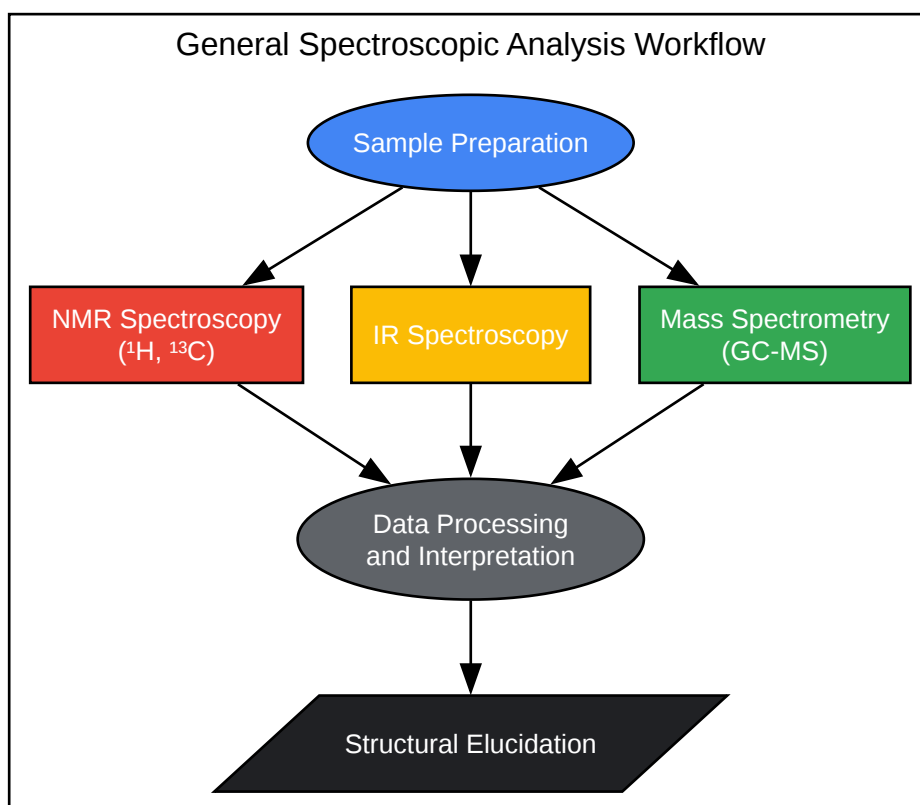
IR Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of the neat liquid sample between two NaCl or KBr plates to form a thin film.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
- Instrument Parameters:
 - Gas Chromatograph (GC):

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C (caution: thermal decomposition may occur).
- Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
- Carrier Gas: Helium.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 amu.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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References

- 1. benchchem.com [benchchem.com]
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